3-[(4-Ethylphenoxy)methyl]piperidine
Description
3-[(4-Ethylphenoxy)methyl]piperidine is a piperidine derivative featuring a methylene bridge (-CH2-) linking the piperidine ring to a 4-ethylphenoxy group. Its structure allows for interactions with biological targets such as enzymes and receptors, making it a candidate for drug development .
Properties
IUPAC Name |
3-[(4-ethylphenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-12-5-7-14(8-6-12)16-11-13-4-3-9-15-10-13/h5-8,13,15H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFUQLZOJKQCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-Ethylphenoxy)methyl]piperidine typically involves the reaction of 4-ethylphenol with piperidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common methods include:
Base-Catalyzed Reaction: Using a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or methanol.
Acid-Catalyzed Reaction: Employing an acid catalyst such as hydrochloric acid or sulfuric acid in an aqueous medium.
Chemical Reactions Analysis
3-[(4-Ethylphenoxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Scientific Research Applications
3-[(4-Ethylphenoxy)methyl]piperidine is primarily used in proteomics research. It serves as a building block for the synthesis of various biologically active molecules. Its applications include:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its structural similarity to natural compounds.
Medicine: Investigated for potential therapeutic applications, including its role in drug design and development
Mechanism of Action
The mechanism of action of 3-[(4-Ethylphenoxy)methyl]piperidine is not well-documented. as a piperidine derivative, it may interact with various molecular targets, including neurotransmitter receptors and enzymes. The exact pathways and targets involved would depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares 3-[(4-Ethylphenoxy)methyl]piperidine with key analogs, highlighting differences in substituents, molecular weight, melting points, and synthetic yields:
Key Observations :
- Linker Length : Compounds with a propyl linker (e.g., compound 20) exhibit higher molecular weights and lower melting points compared to methyl-linked analogs.
- Substituent Effects : Chloro (compound 6) and trifluoromethyl (compound 7) groups enhance lipophilicity and may improve blood-brain barrier penetration.
- Synthetic Yields: Ethylphenoxy derivatives (e.g., compound 20, 37% yield) are synthesized more efficiently than isopropylphenoxy analogs (compound 19, 23% yield), suggesting steric or electronic factors influence reactivity .
Biological Activity
3-[(4-Ethylphenoxy)methyl]piperidine, also known as 4-[(4-ethylphenoxy)methyl]piperidine, is an organic compound with the molecular formula C14H21NO and a molecular weight of approximately 219.32 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
The compound features a piperidine ring substituted with a 4-ethylphenoxy group, which influences its chemical reactivity and biological interactions. The synthesis typically involves the reaction of 4-ethylphenol with piperidine in the presence of a base and a methylene source.
While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with multiple molecular targets, including receptors and enzymes. This interaction may modulate various cellular pathways, contributing to its biological effects.
Neuropharmacological Effects
Research indicates that compounds structurally similar to this compound exhibit significant interactions with dopamine transporters. For instance, studies on related piperidine analogs have shown that modifications in alkyl chain length can optimize activity and selectivity for dopamine transporters . These findings suggest that this compound may also possess neuropharmacological properties worth exploring.
Case Studies
Case Study 1: Dopamine Transporter Interaction
In one study focusing on piperidine derivatives, several analogs were synthesized and evaluated for their binding affinity at dopamine and serotonin transporters. The results indicated that certain structural modifications significantly enhanced selectivity for dopamine transporters over serotonin transporters . This suggests that similar modifications to this compound could yield compounds with improved neuropharmacological profiles.
Case Study 2: Antiviral Potential
Another research effort evaluated a series of piperidines for their ability to inhibit viral replication. While specific data on this compound was not available, the study highlighted the potential of piperidine derivatives to act as antiviral agents against influenza viruses and coronaviruses . The findings underscore the importance of further investigating this compound's antiviral properties.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other related compounds:
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| This compound | Piperidine derivative | Potential neuropharmacological effects |
| 1-(3-Phenylpropyl)piperidine analogs | Piperidine derivative | High selectivity for dopamine transporter |
| 1,4,4-Trisubstituted piperidines | Piperidine derivative | Antiviral activity against coronaviruses |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
